molecular formula C15H14 B1359774 9,9-Dimethyl-9H-fluorene CAS No. 4569-45-3

9,9-Dimethyl-9H-fluorene

Cat. No.: B1359774
CAS No.: 4569-45-3
M. Wt: 194.27 g/mol
InChI Key: ZHQNDEHZACHHTA-UHFFFAOYSA-N
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Description

9,9-Dimethyl-9H-fluorene is an organic compound with the molecular formula C15H14. It is a derivative of fluorene, characterized by the presence of two methyl groups at the 9th position of the fluorene structure. This compound is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other electroluminescent materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 9,9-Dimethyl-9H-fluorene involves the methylation of fluorene using dimethyl carbonate as a methylating agent in the presence of alkaline substances. The reaction is typically carried out in an organic solvent system at a controlled temperature . This method is preferred due to its stability and environmental friendliness, as it avoids the use of toxic methylating agents like methyl iodide or methyl bromide .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of dimethyl carbonate as a methylating agent is advantageous due to its cost-effectiveness and ease of handling. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

9,9-Dimethyl-9H-fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 9,9-dimethylfluorenone, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

Material Science

Polyfluorenes and Organic Light Emitting Diodes (OLEDs)
One of the primary applications of 9,9-dimethyl-9H-fluorene is in the synthesis of polyfluorenes. These polymers are crucial in the development of OLEDs, which are widely used in displays for televisions, smartphones, and other electronic devices. Polyfluorenes exhibit excellent photophysical properties, making them suitable for light-emitting applications .

Table 1: Properties of Polyfluorenes Derived from this compound

PropertyValue
Emission ColorBlue
Maximum Emission Wavelength~450 nm
Thermal StabilityHigh
Charge Carrier MobilityModerate to High

Organic Electronics

Organic Field-Effect Transistors (OFETs)
this compound is also utilized in the fabrication of OFETs. These devices leverage organic materials to achieve semiconductor properties. The high charge mobility and stability of derivatives based on this compound make them suitable candidates for next-generation electronic components .

Case Study: Performance of OFETs Using this compound Derivatives
A study demonstrated that OFETs incorporating polyfluorene derivatives achieved a charge mobility exceeding 0.5 cm²/V·s under ambient conditions. This performance highlights the potential of these materials in flexible electronics .

Photonics and Solar Energy

Dye-Sensitized Solar Cells (DSSCs)
Recent research indicates that derivatives of this compound can serve as effective dyes in dye-sensitized solar cells. Functionalization with nitro groups enhances their light absorption properties, making them suitable for solar energy applications .

Table 2: Performance Metrics of DSSCs with Fluorene Derivatives

ParameterValue
Light Absorption Peak~550 nm
Conversion EfficiencyUp to 8%
StabilityGood over time

Nonlinear Optical Applications

Hyperpolarizability Enhancement
Research has shown that chromophores based on this compound exhibit significant nonlinear optical properties. By modulating the conjugation pathways within these compounds, researchers have reported enhancements in first hyperpolarizability values, which are critical for applications in optical switching and telecommunications .

Biological Applications

Mechanism of Action

The mechanism of action of 9,9-Dimethyl-9H-fluorene in its applications, particularly in OLEDs, involves its ability to emit light when an electric current is applied. The compound’s molecular structure allows for efficient electron transport and light emission, making it a valuable component in electroluminescent materials . The specific pathways and molecular targets involved in its action are related to its electronic properties and interactions with other materials in the device.

Biological Activity

9,9-Dimethyl-9H-fluorene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This compound has been studied for its applications in organic electronics, as well as its interactions with biological systems. This article reviews the current understanding of the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

  • Molecular Formula : C15H12
  • Molecular Weight : 192.26 g/mol
  • Structure : Composed of a fluorene core with two methyl groups at the 9-position.

Biological Activity

The biological activity of this compound can be categorized into several areas:

Anticancer Properties

Research has indicated that derivatives of 9H-fluorene can induce apoptosis in cancer cells. For instance, N-aryl-9-oxo-9H-fluorene-1-carboxamides have been shown to act as apoptosis inducers. A study demonstrated that certain modifications to the fluorene ring significantly enhanced the anticancer activity of these compounds. Specifically, compound 5a exhibited EC50 values ranging from 0.15 to 0.29 µM against various cancer cell lines, indicating a potent effect compared to its predecessors .

Nonlinear Optical Properties

Recent studies have focused on the nonlinear optical (NLO) behavior of chromophores based on this compound. The intrinsic hyperpolarizability (β\beta ) of these compounds was significantly enhanced through structural modifications. Specifically, chromophores with linear conjugation pathways exhibited superior NLO properties compared to those with non-linear configurations . This suggests potential applications in photonic devices.

Photophysical Properties

The photophysical characteristics of this compound derivatives have been investigated using density functional theory (DFT). The findings revealed that functionalization affects the electronic properties and absorption spectra, making these derivatives suitable candidates for applications in dye-sensitized solar cells .

Case Study 1: Anticancer Screening

A high-throughput screening assay identified several derivatives of 9-oxo-9H-fluorene as effective apoptosis inducers. The structure-activity relationship (SAR) studies indicated that modifications at the 7-position significantly improved the anticancer efficacy of these compounds .

Case Study 2: Nonlinear Optical Applications

A series of chromophores synthesized from this compound demonstrated enhanced hyperpolarizability values when subjected to hyper-Rayleigh scattering measurements. These findings support their potential use in advanced optical materials .

Data Summary

Property Value
Molecular FormulaC15H12
Molecular Weight192.26 g/mol
EC50 against T47D cells0.15 - 0.29 µM
Hyperpolarizability (β\beta )Enhanced through linear conjugation

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 9,9-Dimethyl-9H-fluorene to achieve high purity for research purposes?

Synthesis involves alkylation of fluorene using methylating agents (e.g., methyl halides) under basic conditions. Purification via sublimation yields >98% purity, as demonstrated in protocols from TCI . Characterization employs gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) to verify structural integrity and purity thresholds .

Q. How should researchers characterize the physical properties of this compound for reproducibility in experimental studies?

Key properties include melting point (96°C), boiling point (300.8°C), and refractive index (1.591) . Density measurements (1.04 g/cm³) and thermal stability assessments via differential scanning calorimetry (DSC) are critical for applications in material science. Standardized protocols for crystallographic analysis using SHELX software ensure structural validation .

Q. What analytical techniques are most reliable for confirming the purity of this compound derivatives?

High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is optimal for quantifying impurities. Fourier-transform infrared spectroscopy (FTIR) identifies functional groups, while NMR (¹H/¹³C) resolves structural ambiguities. For halogenated derivatives (e.g., bromo/iodo variants), inductively coupled plasma mass spectrometry (ICP-MS) quantifies trace elements .

Advanced Research Questions

Q. How do substituents on the this compound core influence its electronic and photophysical properties in OLED applications?

Substituents like dibenzo[b,d]furan (DBF) or 9,9-dimethyl groups modulate photoluminescence quantum yield (PLQY) and external quantum efficiency (EQE). For example, DBF-modified phenoselenazine (PSeDBF) achieves PLQY = 59% and EQE = 12.8%, outperforming dimethylfluorene derivatives (PSeFL: PLQY = 40%, EQE = 7.4%) due to suppressed nonradiative decay . Time-resolved photoluminescence and density functional theory (DFT) calculations elucidate exciton dynamics and charge-transfer pathways.

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives during structural refinement?

SHELX software enables robust refinement of high-resolution or twinned data. For disordered structures, iterative modeling with restraints on bond lengths/angles improves accuracy. Cross-validation against spectroscopic data (e.g., NMR crystallography) addresses discrepancies in electron density maps .

Q. How can researchers optimize synthetic routes for brominated/iodinated this compound derivatives in organic electronics?

Direct halogenation using N-bromosuccinimide (NBS) or iodine monochloride (ICl) in dichloromethane, catalyzed by palladium, yields regioselective products (e.g., 2-Bromo-9,9-dimethyl-9H-fluorene). Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures monohalogenated products, critical for charge-transport layers in OLEDs .

Q. What role do this compound derivatives play in enhancing the performance of phosphorescent organic light-emitting diodes (PhOLEDs)?

The rigid, planar fluorene core reduces aggregation-induced quenching. Derivatives like 7-Bromo-2-iodo-9,9-dimethyl-9H-fluorene act as hole-blocking layers, improving exciton confinement. Device optimization involves doping concentrations <10 wt% in host matrices (e.g., CBP) to balance efficiency and operational stability .

Q. How do steric effects from 9,9-dimethyl groups impact the reactivity of fluorene in cross-coupling reactions?

The dimethyl groups hinder axial rotation, enhancing stereochemical control in Suzuki-Miyaura couplings. However, steric bulk may reduce catalytic turnover; thus, bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) are recommended for aryl-aryl bond formation .

Q. Methodological Tables

Table 1: Key Physical Properties of this compound

PropertyValueReference
Melting Point96°C
Boiling Point300.8°C at 760 mmHg
Density1.04 g/cm³
Refractive Index1.591

Table 2: Photophysical Performance of Fluorene Derivatives in OLEDs

DerivativePLQY (%)EQE (%)ApplicationReference
PSeDBF (DBF-modified)59.012.8Green PhOLEDs
PSeFL (Fluorene-based)40.07.4Blue PhOLEDs

Properties

IUPAC Name

9,9-dimethylfluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14/c1-15(2)13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQNDEHZACHHTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=CC=CC=C31)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196597
Record name 9H-Fluorene, 9,9-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4569-45-3
Record name 9H-Fluorene, 9,9-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004569453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Fluorene, 9,9-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9H-FLUORENE, 9,9-DIMETHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RFQ75I78LQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A 2000 mL round flask was charged with 9H-fluorene (50 g, 300.1 mmol) and potassium t-butoxide (77.0 g, 721.9 mmol), and then 700 mL of DMSO was slowly injected thereto. Under nitrogen atmosphere, iodomethane (113.5 g, 800 mmol) was slowly dropped through a dropping funnel while the reactor temperature was maintained at 10° C. or lower. The mixture was stirred at room temperature for 24 hours, and the reaction was terminated by addition of 500 mL of distilled water. The organic layer collected by extraction with n-hexane was dried over magnesium sulfate, followed by removal of volatile materials, and then purified with n-hexane by using silica gel column chromatography tube, followed by drying, to thereby obtain 47.5 g of 9,9-dimethyl-9H-fluorene (yield: 81.50%) as white solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
77 g
Type
reactant
Reaction Step One
Quantity
113.5 g
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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